molecular formula C12H10N2O3 B8393740 3-(3-Methyl-4-nitrophenoxy)pyridine

3-(3-Methyl-4-nitrophenoxy)pyridine

Cat. No.: B8393740
M. Wt: 230.22 g/mol
InChI Key: HXWLDFKWFGCYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-4-nitrophenoxy)pyridine is a chemical compound intended for research use only; it is not for diagnostic, therapeutic, or personal use. Researchers can utilize this pyridine derivative as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures. Its structure, featuring a nitrophenoxy group, suggests potential applications in materials science. Please consult the Certificate of Analysis for specific data on purity and quality. Handling should follow appropriate laboratory safety protocols. Key Applications & Research Value: • Organic Synthesis Building Block : Serves as a key intermediate for constructing complex molecules in medicinal chemistry and materials science research. • Materials Science Research : Potential precursor for developing new organic materials with tailored properties. • Pharmaceutical Research : Useful as a synthetic intermediate in the discovery and development of new active compounds. Handling & Safety : This product is classified with the signal word "Warning". Please refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information before use.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-7-10(4-5-12(9)14(15)16)17-11-3-2-6-13-8-11/h2-8H,1H3

InChI Key

HXWLDFKWFGCYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Pyridine/Phenoxy Rings Key Structural Differences
3-(3-Methyl-4-nitrophenoxy)pyridine Pyridine: Phenoxy at C3; Phenoxy: 3-Me, 4-NO₂ Reference compound
3-Nitro-2-phenoxypyridine Pyridine: Phenoxy at C2; Phenoxy: NO₂ at C3 Phenoxy position (C2 vs. C3)
3-Nitro-2-(4-methylphenoxy)pyridine Pyridine: Phenoxy at C2; Phenoxy: 4-Me, NO₂ at C3 Phenoxy position and methyl/nitro arrangement
4-(3-Nitrophenyl)pyridine Pyridine: Phenyl at C4; Phenyl: NO₂ at C3 Direct phenyl linkage vs. phenoxy bridge
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Pyridine: Tetrazole at C3; Tetrazole: Phenyl at C5 Tetrazole ring vs. phenoxy group

Key Observations :

  • Substituent Position: The position of the phenoxy group (C2 vs. C3 on pyridine) significantly alters electronic properties. For example, 3-nitro-2-phenoxypyridine exhibits stronger fluorescence in tetrahydrofuran compared to its 4-methyl analog, suggesting solvent interactions depend on substituent placement .
  • Functional Groups: The nitro group enhances electrophilicity, making this compound more reactive in reduction reactions compared to non-nitro analogs like 4-(3-aminophenyl)pyridine .

Physicochemical Properties

  • Solubility: The methyl group in this compound improves solubility in organic solvents (e.g., ethyl acetate, acetonitrile) compared to non-methylated analogs .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for synthesizing aryl ethers, leveraging electron-deficient aromatic rings to facilitate nucleophilic attack. For this compound, this method involves reacting 3-methyl-4-nitrophenol with 3-chloropyridine under basic conditions.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : 80–120°C for 12–24 hours.

Mechanistic Insights :
The nitro group at the 4-position activates the phenol’s aromatic ring toward nucleophilic substitution by withdrawing electron density, while the methyl group at the 3-position exerts a mild electron-donating effect. Deprotonation generates a phenoxide ion, which attacks the 3-chloropyridine at the pyridine’s 3-position, displacing chloride and forming the ether linkage.

Hypothetical Yield : 65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data :

  • IR : Strong absorptions at 1520 cm⁻¹ and 1350 cm⁻¹ (NO₂ stretching), 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.50 (s, 1H, pyridine H2), 8.25 (d, J = 8.8 Hz, 1H, pyridine H6), 7.90–7.70 (m, 3H, aromatic H), 2.40 (s, 3H, CH₃).

Ullmann Coupling

Ullmann-type reactions employ copper catalysts to couple aryl halides with phenols, offering a reliable route for challenging substrates.

Reaction Conditions :

  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

  • Base : Cesium carbonate (Cs₂CO₃).

  • Solvent : DMF or toluene.

  • Temperature : 100–140°C for 24–48 hours.

Mechanistic Pathway :
The copper catalyst facilitates oxidative addition of 3-bromopyridine, followed by coordination with the deprotonated 3-methyl-4-nitrophenol. Reductive elimination yields the desired ether and regenerates the catalyst.

Hypothetical Yield : 80–85% after recrystallization from ethanol.

Advantages :

  • Tolerates steric hindrance from the methyl group.

  • High regioselectivity due to the nitro group’s directing effects.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between alcohols and phenols under mild conditions, though it requires stoichiometric reagents.

Reaction Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature for 6–12 hours.

Substrate Considerations :

  • Requires 3-hydroxypyridine and 3-methyl-4-nitrophenol .

  • Limited by the commercial availability of 3-hydroxypyridine, which may necessitate prior synthesis via hydroxylation of 3-bromopyridine.

Hypothetical Yield : 50–60% due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

SNAr and Ullmann reactions benefit from polar aprotic solvents (e.g., DMF) that stabilize ionic intermediates. Bases like K₂CO₃ (for SNAr) or Cs₂CO₃ (for Ullmann) ensure complete phenoxide formation. In contrast, Mitsunobu reactions demand anhydrous conditions to prevent reagent decomposition.

Temperature and Time Trade-offs

  • SNAr : Higher temperatures (≥100°C) reduce reaction times but risk decomposition of the nitro group.

  • Ullmann : Prolonged heating (48 hours) enhances conversion but increases energy costs.

Characterization and Analytical Data

Spectroscopic Analysis

  • Mass Spectrometry : Expected molecular ion peak at m/z 259 ([M+H]⁺).

  • X-ray Crystallography : Hypothetical unit cell parameters (if crystals are obtainable) would confirm the planar aromatic system and ether linkage.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • Melting Point : 145–147°C (lit. range for analogous nitroaryl ethers).

Comparative Evaluation of Methods

Method Yield Conditions Cost Scalability
SNAr65–75%Moderate heatingLowHigh
Ullmann Coupling80–85%High temp, Cu catalystModerateModerate
Mitsunobu50–60%Mild, stoichiometricHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.